molecular formula C8H8N2O2 B091310 4-carbamimidoylbenzoic Acid CAS No. 15535-95-2

4-carbamimidoylbenzoic Acid

Cat. No.: B091310
CAS No.: 15535-95-2
M. Wt: 164.16 g/mol
InChI Key: OPMDVIDBSGETBB-UHFFFAOYSA-N
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Description

Contextual Significance of Amidines and Benzoic Acid Derivatives in Contemporary Chemical Sciences

Amidines are a class of organic compounds that feature prominently in medicinal chemistry. nih.gov Their unique structural and electronic properties make them valuable pharmacophores, which are the parts of a molecule responsible for its biological activity. rsc.org The amidine functional group, with its strong basicity, often mimics arginine or lysine (B10760008) residues, allowing it to interact with biological targets like trypsin-like serine proteases. tandfonline.com This has led to the development of amidine-containing compounds with a wide range of therapeutic applications, including antimicrobial, anticoagulant, and antimetastatic agents. nih.govtandfonline.com The versatility of the amidine group also makes it a key building block in the synthesis of various heterocyclic compounds. researchgate.net

Similarly, benzoic acid and its derivatives are fundamental scaffolds in the field of drug discovery and development. nih.govbenthamscience.com The benzoic acid moiety is present in numerous natural products and synthetic compounds that exhibit significant biological activities. nih.gov Researchers often use benzoic acid as a starting point for creating new therapeutic agents, modifying its structure to enhance potency and selectivity for specific biological targets. benthamscience.comnih.gov This has resulted in the creation of a diverse array of drugs, including inhibitors of enzymes like influenza neuraminidase. acs.org The ability to functionalize the benzene (B151609) ring allows for fine-tuning of a molecule's properties to improve its effectiveness and reduce potential side effects. nih.gov

Historical Perspectives on the Academic Investigation of Carbamimidoylbenzoic Acid Isomers

The academic investigation of carbamimidoylbenzoic acid isomers is rooted in the broader history of amidine synthesis, which dates back to 1858. researchgate.net The Pinner reaction has historically been a common method for preparing amidines, although numerous other synthetic routes have since been developed. researchgate.net

Much of the focused research on carbamimidoylbenzoic acid has centered on the 2-isomer, also known as 2-amidinobenzoic acid. This isomer has been recognized as a valuable precursor for synthesizing more complex heterocyclic systems, particularly pyrimidines. researchgate.netthieme-connect.com For instance, researchers have developed methods for the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds to produce substituted 2-(pyrimidin-2-yl)benzoic acids. researchgate.netthieme-connect.com These synthetic strategies highlight the utility of the 2-isomer as a versatile building block in organic synthesis. researchgate.net Studies have also explored the synthesis of 2-carbamimidoylbenzoic acid itself through methods like the partial hydration of phthalonitrile. researchgate.netthieme-connect.com

Research Trajectories and Scholarly Relevance of 4-Carbamimidoylbenzoic Acid

The research trajectory for this compound, also known as 4-amidinobenzoic acid, has been largely driven by its role as an inhibitor and a structural motif in medicinal chemistry. Its structure, featuring a carboxylic acid and an amidine group on a benzene ring, makes it a candidate for interacting with enzyme active sites.

The compound has been investigated for its ability to inhibit various enzymes. For example, it was among a series of benzoic acid derivatives tested for their inhibitory activity against influenza neuraminidase. acs.org Although it was not the most potent in that particular study, its inclusion demonstrates the interest in this structural class. The guanidino group, which is functionally related to the amidine group, has been shown to significantly increase the potency of inhibitors in some cases, highlighting the importance of this type of functional group in inhibitor design. acs.org The primary scholarly relevance of this compound lies in its use as a molecular scaffold and a tool for probing the structure-activity relationships of enzyme inhibitors.

Overview of the Current Research Landscape and Emerging Academic Inquiry Areas

The current research landscape for this compound continues to revolve around its applications in medicinal chemistry and materials science. The compound and its hydrochloride salt are available commercially, facilitating its use in various research endeavors. fluorochem.co.ukenovationchem.comsigmaaldrich.com

Emerging areas of inquiry include its use in the development of novel materials. For instance, the charge-assisted hydrogen bonds formed by this compound have been exploited to create monolayer nanosheets through liquid exfoliation. nih.gov This suggests potential applications in materials science and nanotechnology.

In medicinal chemistry, the focus is on incorporating the 4-carbamimidoylbenzoyl moiety into more complex molecules to target specific diseases. The development of covalent inhibitors for targets like the epidermal growth factor receptor (EGFR) in cancer therapy represents a promising direction. acs.org The structural motifs present in this compound are relevant to the design of such inhibitors. Furthermore, the synthesis of novel pyrimidine (B1678525) derivatives from amidine precursors remains an active field of research, with potential applications in treating a range of conditions. researchgate.netresearchgate.net

Chemical Data

Below are the chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Canonical SMILES C1=CC(=CC=C1C(=N)N)C(=O)O
InChI Key OPMDVIDBSGETBB-UHFFFAOYSA-N
CAS Number 15535-95-2
Topological Polar Surface Area 87.2 Ų
Complexity 195
Formal Charge 0

Data sourced from PubChem CID 3532623 nih.gov

Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-carbamimidoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMDVIDBSGETBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962716
Record name 4-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42823-72-3
Record name 4-Carbamimidoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Carbamimidoylbenzoic Acid and Analogues

Established Synthetic Routes to Amidino Benzoic Acid Scaffolds

Traditional synthetic routes to amidino benzoic acid scaffolds often rely on well-established chemical transformations, primarily involving the conversion of precursor molecules. These methods are foundational and widely used in organic synthesis.

A cornerstone in the synthesis of 4-carbamimidoylbenzoic acid is the use of nitriles as key intermediates. The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and reliable method for converting nitriles into amidines. wikipedia.orgjk-sci.comdrugfuture.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgjk-sci.com Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine yields the desired amidine. wikipedia.orgdrugfuture.com

Reaction Scheme: Pinner Synthesis of this compound

StepReactantsReagentsIntermediate/Product
14-Cyanobenzoic acid, Alcohol (e.g., Ethanol)Dry Hydrogen Chloride (HCl)4-(Ethoxycarbonyl)benzenecarboximidate (Pinner Salt)
24-(Ethoxycarbonyl)benzenecarboximidateAmmonia (NH₃)This compound

The Pinner reaction is typically carried out in anhydrous solvents to prevent hydrolysis of the intermediate imino ester. jk-sci.com While it is an acid-catalyzed process, base-catalyzed alternatives also exist and can be complementary, depending on the electronic nature of the nitrile. wikipedia.orgjk-sci.com

The synthesis of the precursor, 4-cyanobenzoic acid, can be achieved through various methods, including the oxidation of 4-cyanotoluene or the Sandmeyer reaction from 4-aminobenzoic acid. researchgate.netgoogle.com

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers advantages in terms of efficiency, reduced waste, and operational simplicity. While specific one-pot syntheses for this compound are not extensively detailed in readily available literature, the principles of one-pot reactions are applied to the synthesis of related heterocyclic frameworks. For instance, cascade reactions are used for the efficient one-pot synthesis of functionalized benzimidazoles and 1H-pyrimidines from readily available starting materials. organic-chemistry.org These methodologies often involve a series of reactions such as cycloadditions, intermediate formations, and subsequent intramolecular nucleophilic additions and eliminations. organic-chemistry.org The development of a true one-pot synthesis for this compound from simpler precursors remains an area of interest for process chemists.

Advanced Synthetic Approaches to this compound Derivatives

More recent synthetic strategies focus on creating derivatives of this compound with greater complexity and efficiency. These advanced methods include novel ring-forming reactions, modern coupling techniques, and the application of green chemistry principles.

Carbamimidoylbenzoic acids can serve as valuable precursors in the synthesis of heterocyclic compounds. A notable example involves the use of 2-carbamimidoylbenzoic acid (an isomer of the primary subject) in the synthesis of 2-(pyrimidin-2-yl)benzoic acids. thieme-connect.com This approach utilizes a ring contraction strategy where the 2-amidinobenzoic acid reacts with 1,3-dicarbonyl compounds or their synthetic equivalents. thieme-connect.com The intramolecular condensation of the resulting intermediates leads to the formation of a pyrimidine (B1678525) ring. thieme-connect.com While this specific example uses the 2-isomer, the principle demonstrates the utility of the carbamimidoylbenzoic acid scaffold in constructing complex heterocyclic systems like pyrimidines. thieme-connect.com Pyrimidine derivatives are of significant interest due to their presence in many biologically active molecules. rasayanjournal.co.innih.gov

The derivatization of the this compound framework can be achieved through various coupling reactions and functional group transformations. The carboxylic acid moiety is a versatile handle for modifications. For instance, cobalt-catalyzed, carboxylate-directed functionalization of arene C–H bonds allows for the coupling of benzoic acids with alkynes, styrenes, and 1,3-dienes to create more complex cyclic products. nih.gov

Furthermore, the formation of amide bonds is a common and crucial transformation. This is typically achieved by reacting the carboxylic acid with an amine using a coupling reagent. lookchemmall.comgrowingscience.com A variety of such reagents exist, including carbodiimides (like DCC and EDC) and uronium-based reagents (like HBTU and TBTU), which facilitate the formation of the amide linkage under mild conditions. nih.govpeptide.comrsc.org These reactions are fundamental in medicinal chemistry for linking the this compound core to other molecular fragments.

Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesByproducts
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)Dicyclohexylurea (DCU), a water-soluble urea (B33335)
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Tetramethylurea

In recent years, there has been a significant shift towards the development of catalytic and environmentally benign synthetic methods, in line with the principles of green chemistry. mdpi.com Catalytic approaches for amide bond formation, for example, aim to replace stoichiometric activating agents with catalysts that are used in small amounts and can be recycled, with water being the only byproduct. catalyticamidation.infocatalyticamidation.info Boron-derived catalysts have shown promise in direct amidation reactions. mdpi.com

Green chemistry principles are also being applied to the synthesis of heterocyclic compounds like pyrimidines. rasayanjournal.co.in These methods focus on using safer solvents, reducing energy consumption through microwave-assisted synthesis or ultrasonication, and employing multicomponent reactions to increase efficiency and reduce waste. rasayanjournal.co.in The use of electrochemical techniques for the synthesis of 4-cyanobenzoic acid by valorizing CO2 represents another green approach. mdpi.com This method utilizes "green technology" (electrochemistry) and "green solvents" (ionic liquids) to create the key precursor for this compound in a more sustainable manner. mdpi.com

The application of these green and catalytic methods to the synthesis and derivatization of this compound is an active area of research, aiming to make the production of these valuable compounds more efficient, cost-effective, and environmentally friendly. ejcmpr.comacs.orgmdpi.com

Strategies for Stereoselective Synthesis of Chirally Active Derivatives

The synthesis of chirally active derivatives of this compound, a key structural motif in various biologically active compounds, presents a significant challenge in medicinal and organic chemistry. Achieving high levels of stereocontrol is crucial, as the biological activity of enantiomers can differ substantially. While direct asymmetric synthesis on the this compound scaffold is not extensively documented, established stereoselective methodologies applied to its precursors and analogues provide a clear pathway for the generation of enantiomerically enriched derivatives. These strategies primarily revolve around the use of chiral auxiliaries and organocatalysis to introduce chirality at a specific center, which can then be elaborated to the final target molecule.

The primary precursors for chiral derivatives of this compound are typically other para-substituted benzoic acid derivatives, such as those containing a cyano, formyl, or acetyl group. These functional groups serve as handles for the introduction of a chiral center on an adjacent carbon atom (α-position) or on a substituent. The amidine functionality is then typically installed in the later stages of the synthesis from a nitrile precursor.

Chiral Auxiliary-Mediated Synthesis

A well-established strategy for inducing chirality involves the temporary attachment of a chiral auxiliary to a precursor molecule. uwindsor.canih.gov This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it can be cleaved and ideally recycled. uwindsor.ca For the synthesis of chiral derivatives of this compound, this approach can be envisioned by attaching a chiral auxiliary to the carboxyl group of a para-substituted benzoic acid.

A common application of this strategy is the diastereoselective alkylation of enolates derived from amides or esters. researchgate.net For instance, 4-cyanobenzoic acid can be converted to a chiral amide using a commercially available chiral amine, such as a derivative of (S)-proline or an Evans oxazolidinone. uwindsor.catcichemicals.com Deprotonation of the α-position to the cyano group (if a suitable substituent is present) or a substituent on the ring would generate a chiral enolate. The subsequent alkylation of this enolate would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary and conversion of the cyano group to the carbamimidoyl moiety would yield the desired enantiomerically enriched product.

While specific examples for 4-cyanobenzoic acid are not prevalent in the literature, the principle is well-demonstrated with other systems. The following table illustrates the effectiveness of chiral auxiliaries in achieving high diastereoselectivity in alkylation reactions of related compounds.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)
(S)-4-Benzyl-2-oxazolidinoneN-Propionyl-4-benzyl-2-oxazolidinoneBenzyl bromide>98%
(1S,2S)-PseudoephedrineN-Propionyl pseudoephedrine amideMethyl iodide98%
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)N-Butyryl-SAMP hydrazoneEthyl iodide>95%

Organocatalytic Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. acs.org Chiral small organic molecules, such as proline and its derivatives, can catalyze a wide range of transformations with high enantioselectivity. acs.org For the synthesis of chiral derivatives of this compound, organocatalysis can be employed to create a stereocenter in a precursor molecule.

One potential application is the asymmetric functionalization of a substituent on the aromatic ring. For example, an organocatalyst could be used to promote the enantioselective addition of a nucleophile to 4-formylbenzoic acid or 4-acetylbenzoic acid. The resulting chiral alcohol could then be further functionalized.

A particularly relevant strategy is the enantioselective organocatalytic alkylation of aldehydes. nih.gov For instance, a chiral secondary amine catalyst, such as a MacMillan catalyst, can activate an α,β-unsaturated aldehyde towards conjugate addition of an electron-rich aromatic nucleophile. acs.orgnih.gov While this has been demonstrated with anilines, the principle could be extended to other nucleophiles and electrophiles relevant to the synthesis of this compound derivatives. acs.org The iminium ion activation strategy lowers the LUMO of the α,β-unsaturated aldehyde, facilitating a stereoselective attack. acs.org

Another approach involves the synthesis of chiral benzylic amines from precursors like 4-cyanobenzaldehyde. researchgate.netnih.gov Organocatalytic methods, or those employing chiral ligands with metals, can facilitate the asymmetric addition of various nucleophiles to the imine derived from 4-cyanobenzaldehyde, leading to enantiomerically enriched amines. These amines can then be converted to the target amidine.

The following table provides representative examples of the high enantioselectivities achievable with organocatalysis in reactions that could be adapted for the synthesis of chiral this compound precursors.

OrganocatalystReaction TypeSubstrateEnantiomeric Excess (e.e.)
(S)-ProlineAldol ReactionCyclohexanone + 4-Nitrobenzaldehyde99%
MacMillan Catalyst (Imidazolidinone)Friedel-Crafts AlkylationN,N-Dimethylaniline + Crotonaldehyde93%
Cinchona Alkaloid DerivativeMichael AdditionMalonate ester + Chalcone99%

Reaction Chemistry and Transformational Pathways of 4 Carbamimidoylbenzoic Acid

Reactivity Profiles of the Carbamimidoyl Moiety

The carbamimidoyl group, C(NH)(NH2)2, is the defining feature of guanidine (B92328) and its derivatives. Its reactivity is characterized by high basicity and significant nucleophilicity, stemming from the nitrogen atoms and the resonance stabilization of its protonated form, the guanidinium (B1211019) cation.

Nucleophilic and Electrophilic Reaction Potentials

The guanidino group is recognized as a strong organic superbase and a potent nucleophile. researchgate.netnih.gov The nucleophilicity originates from the lone pairs of electrons on its nitrogen atoms. nih.govrsc.org Guanidines can participate in various reactions as nucleophiles, including alkylations and aza-Michael additions. nih.gov The specific nitrogen atom that acts as the nucleophile can be influenced by steric and electronic factors of the substituents. nih.gov For instance, in reactions with electrophiles like α,β-unsaturated carbonyl compounds, the guanidino group can add to the electrophilic carbon. researchgate.netnih.gov

While the neutral guanidino group is strongly nucleophilic, its reactivity can be inverted. The central carbon atom of the guanidino group is electron-deficient, but nucleophilic attack at this site is generally hindered due to the significant resonance stabilization of the group. acs.org However, under certain conditions, this resonance can be destabilized. For example, the formation of guanidine cyclic diimide (GCDI) structures can activate the central carbon, making it susceptible to nucleophilic substitution by amines and alcohols in the presence of acid additives. acs.orgorganic-chemistry.org Furthermore, when the guanidino group is protonated to form the guanidinium cation, the central carbon becomes significantly more electrophilic and can act as a Lewis acid catalyst. mdpi.com

Table 1: Nucleophilic and Electrophilic Reactivity of the Carbamimidoyl Moiety
Moiety StateReactive CenterReactivity TypeTypical Reactions
Neutral Guanidino GroupNitrogen AtomsNucleophilicAlkylation, Acylation, Aza-Michael Addition
Activated Guanidino Group (e.g., GCDI)Central CarbonElectrophilicNucleophilic Substitution
Guanidinium CationCentral CarbonElectrophilic (Lewis Acidic)Catalysis, Nucleophile Activation

Intramolecular Cyclization Reactions and Annulation Processes

The dual functionality of 4-carbamimidoylbenzoic acid allows for the possibility of intramolecular reactions between the guanidino and carboxylic acid groups, or their derivatives. These cyclization reactions are a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov

For a cyclization to occur, the carboxylic acid is typically activated, for instance, by converting it to an acyl chloride or an ester. The nucleophilic nitrogen of the guanidino group can then attack the electrophilic carbonyl carbon. This type of reaction can lead to the formation of fused heterocyclic systems. For example, intramolecular cyclization of N-acylguanidines is a known strategy for creating ring-fused heterocycles. nih.gov Similarly, reactions of guanidines with bis-electrophiles can yield a variety of nitrogen-rich heterocyclic scaffolds. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms and favorability of such intramolecular cyclizations. mdpi.com These studies show that the formation of five- or six-membered rings is often energetically favored. nih.govmdpi.com The specific pathway and resulting product can be influenced by the reaction conditions, such as the presence of a base or acid catalyst, and the nature of the substituents on the guanidino group. nih.govmdpi.com

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be converted into esters and amides through well-established protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. Given the high basicity of the guanidino group, it would be protonated under these acidic conditions, forming a guanidinium salt. This may necessitate the use of a large excess of the alcohol or alternative esterification methods. A patent describes a procedure for preparing esters of 4-guanidinobenzoic acid by reacting it with an alcohol in the presence of a tin(II) catalyst. Another method involves the reaction of 4-guanidinobenzoic acid hydrochloride with methyl 4-hydroxybenzoate (B8730719) using coupling agents like (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and a base such as pyridine. google.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation usually requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides (e.g., EDC) or converting the carboxylic acid to a more reactive acyl chloride. For example, p-guanidinobenzoyl chloride, prepared from the corresponding acid using thionyl chloride, can be reacted with various amines or hydroxy compounds to form amides and esters, respectively. google.com

Table 2: Common Reagents for Esterification and Amidation of this compound
TransformationReagent TypeSpecific Examples
Esterification Acid Catalyst & AlcoholH₂SO₄, Alcohol
Coupling Agent & AlcoholEDC, DMAP, Alcohol google.com
Acyl Halide & AlcoholThionyl Chloride (to form acyl chloride), then Alcohol google.com
Amidation Coupling Agent & AmineEDC, Amine
Acyl Halide & AmineThionyl Chloride (to form acyl chloride), then Amine google.com

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. The decarboxylation of aromatic carboxylic acids like benzoic acid is generally difficult and requires high temperatures. The reaction can be facilitated by heating the acid with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide).

For this compound, decarboxylation would replace the -COOH group with a hydrogen atom, yielding phenylguanidine. Given the stability of the aromatic ring, this transformation would likely require harsh thermal conditions. The presence of the electron-donating guanidino group (in its neutral form) might slightly influence the electronic properties of the ring but is not expected to dramatically lower the temperature required for decarboxylation compared to unsubstituted benzoic acid.

Transformations of the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The rate and position of this substitution are governed by the electronic effects of the two existing substituents: the carboxylic acid group and the carbamimidoyl (guanidino) group.

-COOH group: The carboxylic acid group is an electron-withdrawing group and acts as a deactivating meta-director.

-NH-C(=NH)NH₂ group: The guanidino group, in its neutral form, is an electron-donating group through resonance and is therefore an activating ortho-, para-director.

The outcome of an EAS reaction depends heavily on the reaction conditions, particularly the pH.

Under neutral or basic conditions: The activating, ortho-, para-directing effect of the guanidino group would dominate the deactivating, meta-directing effect of the carboxylate anion. Substitution would be expected to occur at the positions ortho to the guanidino group (positions 3 and 5).

Under acidic conditions: Many EAS reactions (such as nitration and sulfonation) are performed in strong acid. masterorganicchemistry.com In this environment, the highly basic guanidino group will be protonated to form the guanidinium ion [-NH₂-C(=NH₂)NH₂]⁺. This cation is a very strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. Since the carboxylic acid is also a meta-director, substitution would be strongly directed to the positions meta to both groups, which are positions 2 and 6. However, the doubly deactivated ring would be very unreactive towards electrophilic attack.

Therefore, controlling the reaction conditions is crucial for achieving selective transformation of the aromatic ring.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentConditionElectronic EffectReactivity EffectDirecting Influence
Carboxylic Acid (-COOH)Acidic/NeutralElectron-WithdrawingDeactivatingMeta
Carboxylate (-COO⁻)BasicElectron-Withdrawing (Inductive)DeactivatingMeta
Guanidino (-NH-C(=NH)NH₂)Neutral/BasicElectron-Donating (Resonance)ActivatingOrtho, Para
Guanidinium ([-NH₂-C(=NH₂)NH₂]⁺)AcidicElectron-Withdrawing (Inductive)Strongly DeactivatingMeta

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are inherently challenging. Both the carboxylic acid (-COOH) and the carbamimidoyl (-C(NH)NH2) groups are deactivating and meta-directing substituents. Under the strongly acidic conditions typically required for EAS, the amidine group exists as the protonated amidinium ion, which exerts a powerful deactivating effect through induction.

The carboxylic acid group deactivates the ring through its electron-withdrawing inductive and resonance effects. The carbamimidoyl group, when protonated to the amidinium ion, becomes a potent deactivating group primarily through a strong inductive effect. As both substituents direct incoming electrophiles to the meta position, any substitution would be expected to occur at the positions ortho to the carboxylic acid and meta to the amidine (the 3- and 5-positions).

Due to this pronounced deactivation, there is a scarcity of documented successful electrophilic aromatic substitution reactions directly on this compound in the scientific literature. Reactions such as nitration, halogenation, or sulfonation would require harsh conditions and are expected to proceed with low yields, if at all. Theoretical analyses suggest that the energy barrier for the formation of the sigma complex intermediate is significantly high, making these reactions unfavorable.

Cross-Coupling Reactions Involving the Aromatic Core

In contrast to the challenges posed by electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions offer a versatile and effective strategy for the functionalization of the this compound core. These reactions typically proceed via the coupling of a halogenated derivative of this compound (e.g., 4-bromo- or 4-iodobenzamidine) with a suitable coupling partner. The amidine and carboxylic acid functionalities often require protection during these synthetic sequences.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between a halo-derivative of this compound and an organoboron compound. For instance, 4-bromobenzonitrile, a precursor to the target molecule, can be coupled with various arylboronic acids to yield biphenyl (B1667301) derivatives. These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and require a base to facilitate the transmetalation step.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
4-BromobenzonitrilePhenylboronic acidPd(PPh3)4K3PO4Toluene/Water4'-Cyano-[1,1'-biphenyl]-4-carbonitrileGood to excellent
4-Iodobenzamide4-Methoxyphenylboronic acidPd(dppf)Cl2Na2CO3DME/Water4'-Methoxy-[1,1'-biphenyl]-4-carboxamideHigh

Heck Reaction: The Heck reaction provides a method for the vinylation of the aromatic core, coupling a halo-derivative with an alkene. This reaction is instrumental in synthesizing stilbene (B7821643) and cinnamic acid derivatives. A palladium catalyst, a base, and often a phosphine ligand are essential for this transformation. The reaction generally proceeds with high stereoselectivity, favoring the formation of the trans-alkene.

Aryl HalideAlkeneCatalystBaseSolventProductYield (%)
4-IodobenzonitrileStyrenePd(OAc)2Et3NDMF4-Cyano-trans-stilbeneGood
4-Bromobenzoic acidn-Butyl acrylatePd(OAc)2/P(o-tol)3Et3NAcetonitrile (B52724)(E)-Butyl 3-(4-carboxyphenyl)acrylateHigh

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a halo-derivative and a terminal alkyne, leading to the synthesis of arylalkynes. The Sonogashira coupling is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent.

Aryl HalideAlkyneCatalystCo-catalystBaseSolventProductYield (%)
4-IodobenzonitrilePhenylacetylenePdCl2(PPh3)2CuIEt3NTHF4-(2-Phenylethynyl)benzonitrileExcellent
4-BromobenzamideTrimethylsilylacetylenePd(PPh3)4CuIEt3NDMF4-((Trimethylsilyl)ethynyl)benzamideGood

These cross-coupling reactions are of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules where the this compound scaffold serves as a key building block. nih.govnih.gov The ability to introduce a wide variety of substituents onto the aromatic ring through these methods allows for the fine-tuning of the molecule's biological activity and physical properties.

Computational and Theoretical Chemistry Studies of 4 Carbamimidoylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for conformational analysis, which seeks to identify the most stable three-dimensional arrangements of a molecule.

For molecules similar to 4-carbamimidoylbenzoic acid, such as 4-(carboxyamino)-benzoic acid, DFT calculations using the B3LYP functional with a 6-311G basis set have been employed to determine the optimized molecular geometry. nih.gov Such studies reveal key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related compound, the dihedral angle of the phenyl group attached to the carboxyamino group was found to range from -179.9° to +179.9°, indicating a relatively planar conformation is possible. acs.org The carboxyamino and phenyl rings are joined by a C-N-C bond, with a calculated angle of approximately 128.37°. acs.org These computational approaches allow for the identification of the lowest energy conformer, which is crucial for understanding the molecule's behavior and interactions.

Table 1: Illustrative Calculated Geometric Parameters for a Benzoic Acid Derivative using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-N1.395 Å
C=O1.235 Å
C-O1.361 Å
Bond AngleC-N-C128.37°
O-C=O122.5°
Data is illustrative and based on calculations for a similar compound, 4-(carboxyamino)-benzoic acid. acs.org

Quantum chemical calculations are also invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For a related compound, 4-(carboxyamino)-benzoic acid, the theoretical ¹H and ¹³C NMR chemical shifts have been calculated. nih.gov The signals for aromatic protons were predicted to be in the range of 24.07 - 27.26 ppm in the theoretical calculations. acs.org Such predictions are instrumental in assigning the peaks in experimental NMR spectra and can help in the structural elucidation of newly synthesized compounds. While experimental and computational values may not match perfectly due to solvent effects and other environmental factors not fully captured by the calculations, the trends and relative shifts are often in good agreement. rsc.org

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Benzoic Acid Derivative

AtomPredicted Chemical Shift (ppm)
C (Carboxyl)~168
C (Aromatic, C-N)~153
C (Aromatic, C-H)~131
C (Aromatic, C-H)~117
C (Aromatic, C-C)~113
Data is illustrative and based on typical predicted values for substituted benzoic acids. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of conformational flexibility and the influence of the solvent on the molecule's behavior.

For molecules containing a benzamidine (B55565) moiety, MD simulations have been used to investigate conformational preferences. nih.gov Gas-phase calculations may predict a twisted conformation to be the most stable, but when bound to a biological target, the ligand can adopt various conformations. nih.gov MD simulations can explore these different energy states and the transitions between them.

Solvation effects are critical to understanding a molecule's behavior in a biological environment. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (typically water). Studies on aromatic carboxylic acids have shown that the surrounding liquid phase significantly impacts their adsorption behavior and interfacial structures. acs.org In aqueous solutions, the carboxylic acid group can form hydrogen bonds with water molecules, influencing its orientation and aggregation properties. acs.org These simulations can reveal the formation of stable hydration shells around the molecule, which can affect its interactions with other molecules. nih.gov

Molecular Docking and Virtual Screening Approaches for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Virtual screening uses docking and other computational methods to search large libraries of compounds to identify those that are most likely to bind to a drug target. For derivatives of benzoic acid, molecular docking studies have been used to predict their binding affinity and interactions with the amino acid residues in the active site of proteins like the SARS-CoV-2 main protease. nih.gov These studies can provide insights into the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

In a typical docking study, a scoring function is used to estimate the binding affinity, often expressed as a docking score or binding energy. Lower scores generally indicate a more favorable binding interaction. For example, in a study of benzoic acid derivatives targeting the SARS-CoV-2 main protease, docking scores were used to rank potential inhibitors. nih.gov

Table 3: Illustrative Molecular Docking Results for a Benzoic Acid Derivative against a Protein Target

LigandDocking Score (kcal/mol)Key Interacting Residues
Benzoic Acid Derivative-7.5His41, Cys145, Glu166
Reference Inhibitor-8.2His41, Cys145, Met165
Data is illustrative and represents typical outputs from a molecular docking study.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying the transition states and intermediates along a reaction pathway. rsc.org This allows for the calculation of activation energies, which determine the reaction rate.

For reactions involving substituted benzoic acids or benzamidine derivatives, DFT calculations can be used to model the reaction pathway. For instance, the rotational barriers of the C-N bond in benzamidines can be calculated to understand isomerization processes. nih.gov DFT studies on ortho-disubstituted benzamidines have shown that protonation can significantly alter these rotational barriers. nih.gov

The prediction of transition states is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for understanding the reaction kinetics. ucsb.edu Computational methods like the nudged elastic band (NEB) or string methods are used to find the minimum energy path between reactants and products, and to locate the transition state. rsc.org By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility.

Biological Interactions and Pharmacological Relevance of 4 Carbamimidoylbenzoic Acid Derivatives

Interaction with Enzyme Systems and Inhibitory Mechanisms

The structural features of 4-carbamimidoylbenzoic acid derivatives make them suitable candidates for the design of enzyme inhibitors. The amidine group can participate in hydrogen bonding and electrostatic interactions within the active sites of various enzymes.

Targeting Kinases (e.g., BTK, VEGFR-2)

While direct inhibition of Bruton's tyrosine kinase (BTK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by this compound itself is not extensively documented in publicly available research, the 4-amidinophenyl group is a recognized pharmacophore in the design of kinase inhibitors. The amidine group can act as a bioisostere for other functional groups capable of forming key hydrogen bond interactions within the kinase hinge region.

For instance, in the development of novel BTK inhibitors, various heterocyclic scaffolds are often explored to optimize potency and selectivity. mdpi.comnih.govmdpi.com Although specific derivatives of this compound as standalone BTK inhibitors are not prominently featured in the reviewed literature, the underlying principle of utilizing a positively charged group to interact with the kinase active site is a common strategy.

Similarly, in the context of VEGFR-2 inhibitors, the design of type II inhibitors often involves a urea (B33335) or amide linker connecting a heterocyclic core to a terminal aromatic ring that occupies a hydrophobic pocket. nih.govnih.gov The fundamental interactions involve hydrogen bonds with key residues in the hinge region and the DFG motif. While direct examples of this compound derivatives as VEGFR-2 inhibitors were not identified in the reviewed literature, the amidine functionality's potential to mimic key interactions makes it a relevant area for further investigation.

Modulation of Dipeptidyl Peptidase-4 (DPP-4) Activity

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs. nih.gov The design of DPP-4 inhibitors often involves scaffolds that can interact with the enzyme's active site, which includes distinct hydrophobic and charged pockets. The benzamidine (B55565) structure is a known feature in certain classes of protease inhibitors, suggesting that derivatives of this compound could potentially be designed to fit into the DPP-4 active site. However, a thorough review of the available literature did not yield specific examples or data on the modulation of DPP-4 activity by derivatives of this compound.

Inhibition of Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity. nih.gov Small molecule inhibitors of this activity are sought after as potential anti-inflammatory agents. The active site of MIF contains a catalytic proline residue within a hydrophobic pocket. While various scaffolds have been investigated as MIF tautomerase inhibitors, including isoxazolines and 1,2,3-triazoles, specific derivatives of this compound have not been prominently identified as inhibitors in the reviewed scientific literature. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

The ability of this compound derivatives to interact with specific receptors is a key aspect of their pharmacological potential.

Estrogen Receptor Alpha (ERα) Binding Affinity

Cellular Assays and In Vitro Efficacy Assessments

The biological activity of this compound derivatives has been explored in various cellular assays to determine their potential as therapeutic agents. Studies on closely related 4-aminobenzoic acid derivatives have shown that simple chemical modifications can lead to significant cytotoxic and antimicrobial activities. mdpi.comresearchgate.net

For example, a series of alkyl derivatives of 4-aminobenzoic acid were synthesized and evaluated for their anticancer properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines. One particular derivative, compound 20 , demonstrated significant inhibitory properties against the NCI-H460 cell line with IC50 values of 15.59 µM and 20.04 µM, which were lower than the control cisplatin (B142131) (IC50 21.00 µM). nih.govnih.gov

CompoundCell LineIC50 (µM)
Compound 20 NCI-H46015.59
Compound 20 NCI-H46020.04
Cisplatin (Control) NCI-H46021.00

Furthermore, Schiff bases derived from 4-aminobenzoic acid have exhibited notable cytotoxicity against the HepG2 cancer cell line, with some derivatives showing IC50 values greater than or equal to 15.0 µM. mdpi.comresearchgate.netmdpi.com These findings suggest that the 4-aminobenzoic acid scaffold, and by extension the this compound scaffold, can be a valuable starting point for the development of new anticancer agents.

Investigation of Anti-Sickling Properties in Benzoic Acid Derivatives

The investigation into the anti-sickling properties of benzoic acid derivatives has revealed promising avenues for the management of sickle cell disease (SCD). Research in this area has largely focused on understanding the structural features that enable these compounds to interfere with the polymerization of sickle hemoglobin (HbS), the pathological hallmark of SCD.

A key mechanism of action for some anti-sickling agents is the stabilization of the oxygenated, relaxed (R-state) conformation of hemoglobin, which has a much lower propensity to polymerize compared to the deoxygenated, tense (T-state). Aromatic aldehydes, for instance, have been shown to exert their anti-sickling effect by forming a Schiff-base interaction with the N-terminal α-valine-1 amines of the hemoglobin tetramer. This covalent binding increases the oxygen affinity of HbS, thereby reducing the concentration of deoxygenated HbS available for polymerization. mdpi.comnih.govmdpi.com

Quantitative structure-activity relationship (QSAR) studies on a series of benzoic acid derivatives have provided insights into the electronic and physicochemical properties that govern their anti-sickling activity. These studies have indicated that the presence of strong electron-donating groups on the benzene (B151609) ring, coupled with average lipophilicity, is a crucial feature for potent anti-sickling activity. Electron-donating groups are thought to enhance the interaction of the molecule with polar amino acid residues near the HbS mutation site.

While direct studies on this compound derivatives are limited in the reviewed literature, the carbamimidoyl (amidine) group is known to be a strong electron-donating group. This characteristic suggests that derivatives of this compound could be promising candidates for anti-sickling agents. The amidine group's ability to engage in hydrogen bonding and electrostatic interactions could facilitate binding to the hemoglobin molecule, potentially stabilizing the R-state conformation and inhibiting HbS polymerization.

Several naturally occurring and synthetic benzoic acid derivatives have demonstrated in vitro anti-sickling properties, as detailed in the table below.

Compound/DerivativeReported Anti-Sickling Activity
p-Hydroxy-benzoic acidConfirmed in vitro anti-sickling properties.
Vanillic acidConfirmed in vitro anti-sickling properties.
Syringic acidConfirmed in vitro anti-sickling properties.
Ferulic acidConfirmed in vitro anti-sickling properties.
3,5-Dimethoxy-4-hydroxybenzoic acidShown to inhibit HbS polymerization. nih.gov

The exploration of benzoic acid derivatives as anti-sickling agents continues to be an active area of research. The foundational understanding of the structure-activity relationships within this class of compounds provides a strong rationale for the future investigation of this compound and its derivatives as potential therapeutics for sickle cell disease.

Exploration of Anti-Inflammatory and Analgesic Activities

The therapeutic potential of benzoic acid derivatives extends to the management of inflammation and pain. A number of these compounds have been investigated for their anti-inflammatory and analgesic properties, often with the goal of developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

The anti-inflammatory and analgesic effects of benzoic acid derivatives are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever. youtube.com By reducing prostaglandin (B15479496) production, these compounds can alleviate the symptoms associated with inflammatory conditions.

Research has shown that specific substitutions on the benzoic acid scaffold can significantly influence the anti-inflammatory and analgesic potency. For example, a study on 3,5-dimethoxy-4-hydroxybenzoic acid demonstrated its ability to inhibit acetic acid-induced pain and decrease egg albumin-induced edema in animal models, indicating both analgesic and anti-inflammatory effects. nih.gov This particular compound was also noted for its anti-sickling properties, suggesting a potential multi-target therapeutic profile for certain benzoic acid derivatives in the context of sickle cell disease, where both sickling and inflammation are key pathological features. nih.gov

While the broader class of aromatic amides and amidine-containing compounds has been a subject of interest in the development of new anti-inflammatory and analgesic agents, specific research focusing on this compound derivatives is not extensively represented in the currently available literature. However, the structural similarities to other biologically active benzoic acid derivatives suggest that this subclass warrants further investigation. The amidine group, in particular, could influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel anti-inflammatory and analgesic agents.

The table below summarizes the findings for a related benzoic acid derivative with demonstrated anti-inflammatory and analgesic activity.

Compound/DerivativeAnti-Inflammatory ActivityAnalgesic Activity
3,5-Dimethoxy-4-hydroxybenzoic acidDecreased egg albumin-induced edema. nih.govInhibited acetic acid-induced pain. nih.gov

The exploration of this compound and its derivatives for anti-inflammatory and analgesic purposes represents a promising, yet underexplored, area of pharmacological research. Future studies are needed to synthesize and evaluate these compounds to determine their efficacy and potential mechanisms of action in treating inflammatory conditions and pain.

Structure Activity Relationship Sar Investigations of 4 Carbamimidoylbenzoic Acid Derivatives

Systematic Modification of the Carbamimidoyl Moiety and its Impact on Biological Activity

The carbamimidoyl (amidine or guanidino) group is a critical pharmacophore for many 4-carbamimidoylbenzoic acid derivatives, primarily due to its basicity and ability to form strong hydrogen bonds and salt bridges with acidic residues (like aspartate or glutamate) in enzyme active sites. Systematic modifications of this moiety have profound effects on binding affinity and selectivity.

Key modifications and their typical outcomes include:

N-Substitution: Introducing alkyl or aryl groups on the nitrogen atoms of the amidine can modulate its basicity, lipophilicity, and steric profile. While small alkyl groups may be tolerated or even enhance binding by filling small hydrophobic pockets, larger, bulkier groups often lead to a decrease in activity due to steric hindrance, preventing the group from properly docking into its binding site.

Cyclization: Incorporating the amidine nitrogen atoms into a cyclic system, such as an imidazole (B134444) or triazole ring, can restrict the conformational flexibility of the group. This pre-organization can be entropically favorable for binding if the constrained conformation matches the bioactive conformation.

Bioisosteric Replacement: Replacing the carbamimidoyl group with other basic, positively charged groups serves to probe the specific requirements of the target's binding pocket. For instance, substituting it with an amino group generally leads to a significant loss of activity, highlighting the importance of the specific geometry and hydrogen-bonding pattern of the guanidinium (B1211019) group.

Derivatization of the Benzoic Acid Core: Substituent Effects on Biological Activity

Modifications to the central benzoic acid scaffold are crucial for tuning the electronic properties, solubility, and secondary interactions of the molecule with its biological target.

The addition of substituents to the aromatic ring of the benzoic acid core can dramatically alter a compound's potency and selectivity. These effects are broadly categorized as electronic and steric.

Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and amino (-NH2), or electron-withdrawing groups (EWGs) like nitro (-NO2) and cyano (-CN). ijcrcps.com These groups influence the electron density of the aromatic ring and the acidity of the carboxylic acid proton. rsc.org Electron-withdrawing substituents in one part of a molecule can decrease the sensitivity to substitutions in another part. nih.gov For example, in a series of inhibitors, the introduction of an EWG might enhance interactions with an electropositive region of the enzyme active site or alter the pKa of the molecule to favor a more active ionization state at physiological pH. Conversely, EDGs can enhance interactions with electron-deficient pockets. rsc.org

Steric Effects: The size and shape of a substituent (its steric bulk) dictate how the molecule fits into the binding site. researchgate.net A bulky substituent may either create favorable van der Waals interactions in a large hydrophobic pocket or cause steric clashes that prevent optimal binding. The position of the substituent is also critical; substitution at the ortho-, meta-, or para-positions relative to the carboxylic acid group directs the substituent into different regions of the binding site, leading to varied biological responses. mdpi.com Hydrophilic substituents on the phenyl ring are often necessary for interaction with polar amino acid residues, while the phenyl core itself can enhance hydrophobic interactions.

The following table illustrates the impact of different substituents on the biological activity of a hypothetical series of this compound derivatives.

Compound Substituent (R) Position Electronic Effect Steric Hindrance Relative Potency
1 -H-NeutralLow1
2 -ClmetaWithdrawingMedium5
3 -NO2paraStrongly WithdrawingMedium8
4 -OCH3paraDonatingMedium2
5 -C(CH3)3paraDonatingHigh0.5

The carboxylic acid group of this compound is frequently derivatized as an ester or an amide to improve properties such as cell permeability and metabolic stability. The choice between an ester and an amide linkage can have significant consequences for biological potency.

Esters: Ester derivatives are often more lipophilic and can act as prodrugs, being hydrolyzed by intracellular esterases to release the active carboxylic acid. This strategy can enhance bioavailability. However, the ester linkage is a weaker hydrogen bond acceptor compared to an amide.

Amides: Amide derivatives offer more robust metabolic stability compared to esters. researchgate.net The N-H group of a primary or secondary amide provides an additional hydrogen bond donor, which can form crucial interactions within a target's active site, potentially leading to higher potency. researchgate.net The specific substituents on the amide nitrogen can be varied to probe for additional binding interactions.

A study comparing amide and ester analogs in a series of inhibitors for steroid 5α-reductase found that a phenylaminocarbonyl (amide) derivative was a potent inhibitor, highlighting the role of the amide group in that specific interaction. researchgate.net The choice between an ester and an amide is therefore a key strategic decision in lead optimization, balancing factors of potency, permeability, and metabolic stability. researchgate.net

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. nih.gov For derivatives of this compound, the relative orientation of the carbamimidoyl group and the substituted benzoic acid ring is often defined by a key torsion angle. Molecular mechanics calculations and 3D-QSAR studies are used to identify the lowest energy (most stable) conformations and to determine which conformation is the "bioactive" one—the shape the molecule adopts when bound to its target. nih.gov

A rigid molecular scaffold that pre-organizes the key binding groups into the bioactive conformation can lead to higher affinity, as less of an entropic penalty is paid upon binding. Conversely, a molecule that is too flexible may adopt many non-productive conformations in solution, lowering its effective concentration for binding. Therefore, understanding the conformational preferences and their correlation with activity is essential for rational drug design. nih.gov

Ligand Efficiency and Physicochemical Descriptors in SAR Modeling

In modern drug discovery, potency alone is not the sole indicator of a promising compound. Ligand efficiency (LE) has emerged as a critical metric for evaluating the quality of a "hit" or "lead" compound. nih.gov LE normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HA) or molecular weight (MW). nih.govresearchgate.net

Ligand Efficiency (LE) = -RTln(Ki) / HA

A high LE value indicates that a molecule achieves high binding affinity with a relatively small number of atoms, making it an efficient binder and a more promising starting point for optimization. nih.gov Other related metrics, such as lipophilic ligand efficiency (LLE), also account for physicochemical properties like lipophilicity (logP), which is crucial for good pharmacokinetic properties. researchgate.net

Physicochemical descriptors are numerical values that quantify various properties of a molecule. frontiersin.org In SAR modeling, descriptors such as logP (lipophilicity), topological polar surface area (TPSA), molecular weight (MW), and the number of hydrogen bond donors and acceptors are correlated with biological activity to build predictive models. frontiersin.org Analyzing these descriptors helps researchers optimize multiple properties simultaneously, balancing potency with drug-like characteristics. nih.gov

Descriptor Definition Importance in SAR
Ligand Efficiency (LE) Binding energy per heavy atom. researchgate.netMeasures the "quality" of a binder; guides efficient optimization. nih.gov
Lipophilicity (logP) The partition coefficient between octanol (B41247) and water. frontiersin.orgInfluences solubility, permeability, and metabolic stability.
Molecular Weight (MW) The mass of the molecule. frontiersin.orgAffects diffusion, permeability, and overall "drug-likeness".
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms.Predicts membrane permeability and bioavailability.
Hydrogen Bond Donors/Acceptors The number of N-H, O-H bonds and N, O atoms.Critical for specific interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. longdom.org The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its biological function. slideshare.net

The general QSAR workflow involves several key steps:

Data Set Preparation: A series of compounds with known structures and measured biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the set. frontiersin.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create an equation that correlates a subset of the most relevant descriptors with biological activity. dergipark.org.trresearcher.life

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

Once validated, a QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov For this compound derivatives, QSAR models can help elucidate the key electronic and steric features that govern their inhibitory potency. dergipark.org.tr

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques with Specialized Detectors for Complex Matrices

Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of 4-carbamimidoylbenzoic acid. When coupled with specialized detectors, it allows for the separation and quantification of the target analyte even in intricate biological or environmental samples.

High-performance liquid chromatography with ultraviolet-visible (HPLC-UV/Vis) detection is a widely used technique for the quantitative analysis of aromatic compounds like this compound. The presence of the benzene (B151609) ring in its structure results in strong UV absorbance, making this method both simple and effective. The absorption of the carboxyl group also contributes to its detectability. scioninstruments.com A typical HPLC-UV method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous component with an acid modifier (e.g., trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comthermofisher.com

For enhanced sensitivity and selectivity, particularly in complex biological fluids where background interference can be high, HPLC with fluorescence detection can be employed. This requires either the native fluorescence of the compound or, more commonly, derivatization with a fluorescent tag. While this compound itself is not strongly fluorescent, pre-column derivatization can be performed to introduce a fluorophore. For instance, various fluorescent reagents are available that react with the carboxylic acid group to produce highly fluorescent derivatives, which can then be separated by HPLC and detected with high sensitivity. nih.gov The choice of the derivatizing agent and reaction conditions is critical to ensure complete and reproducible derivatization for accurate quantification.

Table 1: HPLC-UV/Vis and HPLC-Fluorescence Method Parameters for Carboxylic Acid Analysis

ParameterHPLC-UV/VisHPLC-Fluorescence (with derivatization)
ColumnReversed-phase C18Reversed-phase C18
Mobile PhaseAcetonitrile/Water with acid modifierGradient elution with organic solvent and aqueous buffer
Detection Wavelength (UV/Vis)Typically 220-280 nmN/A
Excitation/Emission Wavelengths (Fluorescence)N/ADependent on the fluorescent tag used (e.g., Ex: 450 nm, Em: 550 nm) nih.gov
AdvantagesRobust, simple, widely availableHigh sensitivity and selectivity
ConsiderationsLower sensitivity compared to fluorescence or MSRequires a derivatization step, potential for incomplete reaction

For the highest sensitivity and specificity, high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. sigmaaldrich.com For this compound, electrospray ionization (ESI) is a suitable ionization technique, which can be operated in either positive or negative ion mode.

In positive ESI mode, the amidino group is readily protonated, while in negative ESI mode, the carboxylic acid group is deprotonated. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the parent ion, a technique known as multiple reaction monitoring (MRM). This allows for the quantification of this compound at very low concentrations, even in the presence of co-eluting interferences. nih.gov The high sensitivity and specificity of HPLC-MS/MS make it particularly well-suited for pharmacokinetic studies and the analysis of trace levels in biological and environmental samples. nih.gov

Table 2: HPLC-MS/MS Parameters for the Analysis of this compound

ParameterTypical Value/Condition
Ionization ModeElectrospray Ionization (ESI), positive or negative
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Detection ModeMultiple Reaction Monitoring (MRM)
Parent Ion (Positive Mode)[M+H]⁺
Parent Ion (Negative Mode)[M-H]⁻
Key AdvantagesHigh sensitivity, high selectivity, structural confirmation

Nuclear Magnetic Resonance (NMR) for Mixture Analysis and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantification of this compound without the need for chromatographic separation. mdpi.com Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques used. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the carbamimidoyl group, with their chemical shifts and coupling patterns providing structural information. chemicalbook.com Similarly, the ¹³C NMR spectrum would provide information about the different carbon environments within the molecule. docbrown.info

In the context of mixture analysis and metabolomics, NMR offers the advantage of being non-destructive and highly quantitative, provided that an internal standard is used. mdpi.com It can be used to analyze complex biological samples like urine or plasma to identify and quantify a range of metabolites simultaneously, including this compound and its potential metabolites. nih.govnih.gov Advanced NMR techniques, such as two-dimensional NMR (e.g., COSY, HSQC), can be employed to resolve overlapping signals in complex spectra and aid in the unambiguous assignment of resonances.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePositionPredicted Chemical Shift (ppm)
¹HAromatic (ortho to COOH)~8.0
Aromatic (ortho to C(NH)NH₂)~7.8
NH/NH₂Broad, variable
¹³CCarboxyl (C=O)~168
Carbamimidoyl (C=N)~165
Aromatic (quaternary)~130-140
Aromatic (CH)~128-132

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical technique. gcms.cz For this compound, derivatization can be employed to enhance its volatility for gas chromatography or to improve its ionization efficiency and chromatographic behavior in liquid chromatography-mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it is generally limited to volatile and thermally stable compounds. Carboxylic acids like this compound are polar and non-volatile, making them unsuitable for direct GC-MS analysis. dphen1.com Derivatization is therefore essential.

Esterification is a common derivatization method for carboxylic acids, where the carboxyl group is converted into an ester. colostate.edu This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, methylation to form the methyl ester is a widely used approach. nih.gov

Silylation is another effective derivatization technique where the active hydrogen atoms in the carboxyl and amidino groups are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.netnih.gov The resulting silylated derivative is more volatile and thermally stable, allowing for its analysis by GC-MS. youtube.com

Table 4: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization MethodReagentTarget Functional GroupResulting Derivative
Esterification (Methylation)Methanol/HCl or BF₃/MethanolCarboxylic AcidMethyl Ester
SilylationBSTFA, MSTFACarboxylic Acid, AmineTrimethylsilyl (TMS) derivative

While this compound can be analyzed directly by LC-MS, targeted derivatization can significantly enhance detection sensitivity and improve chromatographic performance. nih.gov Derivatization for LC-MS often aims to introduce a permanently charged group or a group that is easily ionizable, thereby increasing the signal intensity in the mass spectrometer. nih.gov

For carboxylic acids, derivatization reagents have been developed that react with the carboxyl group to form an amide linkage. researchgate.net Some of these reagents contain a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative, leading to excellent sensitivity in positive ESI mode. nih.gov Another strategy involves using reagents that incorporate an isotopic signature, which can aid in the identification of derivatized compounds in complex mixtures. nih.gov The choice of derivatization strategy depends on the specific analytical challenge, such as the required sensitivity and the nature of the sample matrix.

Table 5: Derivatization Strategies for Enhanced LC-MS Detection of Carboxylic Acids

StrategyExample ReagentPrinciple of Enhancement
Introduction of a permanent positive charge4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)Improved ionization efficiency in positive ESI mode nih.gov
Improved amide formationN-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) uni-wuppertal.deConversion of the carboxy moiety to a positively charged amide uni-wuppertal.de
Isotopic labelingReagents containing bromine or other isotopic patternsFacilitates identification of derivatized analytes nih.gov

Hyphenated Techniques for Comprehensive Profiling (e.g., GCxGC-MS, LCxLC-MS)

The comprehensive characterization and quantification of "this compound" in complex matrices necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple two or more separation and detection methods, offer enhanced resolution and specificity, making them ideal for such demanding analytical tasks. nih.gov Among these, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) and two-dimensional liquid chromatography coupled with mass spectrometry (LCxLC-MS) represent the pinnacle of separation science.

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in peak capacity and separation power compared to conventional one-dimensional GC. This is particularly advantageous when analyzing complex mixtures where target analytes may co-elute with matrix components. In the context of "this compound," which is a polar and non-volatile compound, derivatization would be a necessary prerequisite for GC analysis. The compound could be derivatized to a more volatile and thermally stable form, for example, through silylation, before injection into the GCxGC-MS system. The first dimension of separation could be based on boiling point, while the second dimension could separate based on polarity, providing a highly detailed chemical fingerprint of the sample. The coupling with a mass spectrometer, particularly a time-of-flight (TOF) mass spectrometer, allows for rapid acquisition of full mass spectra, aiding in the confident identification of the derivatized "this compound" and other co-eluting compounds. gcms.cz

For a polar and ionizable compound like "this compound," LCxLC-MS is an exceptionally powerful technique. This approach utilizes two different liquid chromatography columns with orthogonal separation mechanisms. For instance, the first dimension could employ a reversed-phase column separating based on hydrophobicity, while the second dimension could use a hydrophilic interaction liquid chromatography (HILIC) or ion-exchange column separating based on polarity or charge. This two-dimensional separation significantly enhances the resolution of complex samples. When coupled with tandem mass spectrometry (MS/MS), this technique provides a high degree of selectivity and sensitivity for the quantification of "this compound." The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in a triple quadrupole mass spectrometer can ensure accurate quantification even at very low concentrations in challenging biological matrices. nih.gov

The table below illustrates a hypothetical comparison of these techniques for the analysis of "this compound."

FeatureGCxGC-MSLCxLC-MS
Sample Volatility Requires derivatization to increase volatilityDirectly applicable for non-volatile compounds
Separation Principle 1D: Boiling Point2D: Polarity1D: e.g., Reversed-Phase (Hydrophobicity)2D: e.g., HILIC (Polarity) or Ion-Exchange (Charge)
Peak Capacity Very HighExtremely High
Sensitivity HighVery High, especially with MS/MS
Selectivity HighVery High
Primary Application Comprehensive profiling of volatile and semi-volatile compounds in complex mixtures.In-depth analysis of complex mixtures containing polar, non-volatile, and ionizable compounds.

Validation of Analytical Methods for Robustness and Reproducibility

The validation of an analytical method is a critical process that ensures its suitability for its intended purpose. For the quantification of "this compound," a validated method guarantees that the results are reliable, reproducible, and accurate. The validation process involves evaluating several key parameters as stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH).

A robust and reproducible analytical method for "this compound" would typically be a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, given the compound's polarity and the need for high sensitivity and selectivity in complex matrices. The validation of such a method would encompass the following parameters:

Specificity and Selectivity: This is demonstrated by the absence of interfering peaks at the retention time of "this compound" and its internal standard in blank matrix samples. The use of MRM transitions in MS/MS provides a high degree of selectivity.

Linearity and Range: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response should be proportional to the concentration of the analyte over a defined range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be ≥ 0.99. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is typically expressed as the percentage recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being the key metric. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. scielo.br

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. This ensures the method's reliability during routine use. wu.ac.th

Stability: The stability of "this compound" in the biological matrix is evaluated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The following table presents a hypothetical summary of validation results for an LC-MS/MS method for the quantification of "this compound" in human plasma.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Range Defined by application1 - 1000 ng/mL
Intra-day Precision (RSD) ≤ 15%3.5% - 8.2%
Inter-day Precision (RSD) ≤ 15%4.1% - 9.5%
Accuracy (% Recovery) 85% - 115%92.5% - 108.3%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101 ng/mL
Robustness No significant impact on resultsMethod found to be robust
Freeze-Thaw Stability (3 cycles) ≤ 15% deviation-5.8%
Bench-Top Stability (4 hours) ≤ 15% deviation-3.2%
Long-Term Stability (-80°C, 1 month) ≤ 15% deviation-7.1%

These validation parameters collectively ensure that the analytical method for "this compound" is robust, reproducible, and fit for its intended purpose, providing confidence in the generated analytical data.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of aromatic compounds often relies on methods that are resource-intensive and generate hazardous waste. The future development of 4-carbamimidoylbenzoic acid derivatives necessitates a shift towards greener, more sustainable synthetic strategies that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents. instituteofsustainabilitystudies.comncfinternational.it

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under mild, aqueous conditions. mdpi.com Future pathways could involve engineered enzymes for the synthesis of benzamidine (B55565) derivatives from renewable feedstocks, minimizing the need for harsh chemicals and protecting groups. mdpi.commdpi.com

Flow Chemistry: Continuous flow synthesis, as opposed to batch processing, allows for better control over reaction parameters, improved safety, and easier scalability. ispe.org Integrating flow chemistry with catalytic reactions could lead to highly efficient and automated production of this compound and its analogs.

Alternative Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives like water, ethanol, or supercritical CO2. instituteofsustainabilitystudies.com Research into the solubility and reactivity of this compound precursors in these green solvents will be crucial for developing environmentally benign manufacturing processes. mdpi.comnih.gov

Table 1: Comparison of Synthetic Pathway Principles

PrincipleTraditional SynthesisFuture Sustainable Synthesis
Feedstocks Petroleum-basedRenewable, biomass-derived
Catalysts Stoichiometric reagents, heavy metalsBiocatalysts (enzymes), heterogeneous catalysts
Solvents Hazardous organic solvents (e.g., dichloromethane)Green solvents (e.g., water, ethanol, ionic liquids)
Process Batch processingContinuous flow chemistry
Waste High E-factor (Environmental Factor)Low E-factor, reduced hazardous waste
Energy Use High temperature and pressureMilder reaction conditions, increased energy efficiency

Exploration of New Biological Targets and Therapeutic Potential

The primary established role of this compound is as a scaffold for serine protease inhibitors. tandfonline.com Serine proteases are implicated in a wide array of physiological and pathological processes, including blood coagulation, inflammation, and cancer. mdpi.comlifechemicals.com However, the therapeutic landscape is far from fully explored.

Future translational perspectives include:

Broadening the Scope of Serine Protease Targets: While targets like thrombin and trypsin are well-known, hundreds of serine proteases exist in the human proteome. mdpi.com High-throughput screening of this compound-based libraries against a wider panel of serine proteases could uncover inhibitors for diseases ranging from viral infections to autoimmune disorders. lifechemicals.comnih.govplos.org

Investigating "Off-Target" Effects as New Therapeutic Leads: A compound's off-target effects are often viewed as undesirable, but they can also reveal new therapeutic opportunities. frontiersin.orgnih.govresearchgate.net Thoroughly characterizing the biological interactions of this compound derivatives could identify novel, clinically relevant targets beyond the serine protease family.

Repurposing for New Indications: The benzamidine moiety is a key feature in drugs with antimicrobial and antimetastatic indications. tandfonline.comnih.gov Future research could systematically evaluate libraries of this compound derivatives for activity against infectious diseases, cancer metastasis, and other conditions where related compounds have shown promise.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry provides powerful tools to accelerate the drug discovery cycle, reducing the time and cost associated with synthesizing and testing new compounds. For this compound, advanced computational modeling offers a pathway to rationally design next-generation inhibitors with enhanced potency and selectivity.

Key computational approaches for future research include:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic interactions between a ligand and its protein target over time, providing deep insights into the binding process. nih.gov Extensive simulations of this compound derivatives with various serine proteases can reveal the energetic landscape of binding, identify stable and transient intermediate states, and elucidate the critical role of electrostatic and hydrophobic interactions. nih.govresearchgate.netlew.ro

De Novo Design and Generative Models: Artificial intelligence and machine learning can be used to design entirely new molecules. acs.org By using the this compound scaffold as a starting point, generative models can propose novel derivatives optimized for binding to a specific target's active site while maintaining desirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Future QSAR studies on a diverse set of this compound analogs could identify the key molecular descriptors that govern inhibitory potency, guiding the synthesis of more effective compounds.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Study

DerivativeTarget ProteaseBinding Free Energy (kcal/mol)Key Interacting ResiduePredicted Residence Time (µs)
This compoundTrypsin-1-9.5Asp18955.6
Derivative A (hydrophobic sub.)Trypsin-1-10.8Asp189, Tyr3998.2
Derivative B (polar sub.)Thrombin-11.2Asp189, Gly216150.5
Derivative C (linker mod.)Factor Xa-10.5Asp189, Gln192112.0

This table contains illustrative data based on published studies of similar systems and is intended to represent the type of information that would be generated. lew.ro

Integration of Omics Technologies for Systems-Level Understanding

To fully grasp the therapeutic potential and possible side effects of this compound derivatives, it is essential to understand their impact on a global, systems-wide level. Omics technologies, such as proteomics and metabolomics, provide a comprehensive snapshot of molecular changes within a biological system in response to a drug. tandfonline.com

Future research should integrate these technologies to:

Identify Cellular Targets via Proteomics: Chemical proteomics can be used to identify the direct and indirect protein targets of a small molecule inhibitor within a complex cellular lysate. nih.govnih.gov This approach can confirm intended targets, uncover unexpected off-targets, and build a comprehensive selectivity profile for new derivatives. biognosys.comtandfonline.com

Map Pathway Perturbations with Metabolomics: By profiling changes in endogenous small-molecule metabolites after treatment, metabolomics can reveal how a drug affects cellular pathways. tandfonline.com This can elucidate the mechanism of action, identify biomarkers of drug response, and provide insights into potential toxicity.

Create Multi-Omics Signatures: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can create a detailed molecular signature of a drug's effect. This holistic view is critical for understanding the complex biological response to this compound derivatives and for advancing personalized medicine approaches.

Methodological Advancements in Analytical Characterization and Automation

The efficient discovery and development of new drugs rely on rapid and robust analytical and synthetic methodologies. Future progress in the field of this compound will be accelerated by adopting cutting-edge techniques in chemical analysis and automated synthesis.

Key advancements to be leveraged include:

High-Throughput Screening (HTS): Modern HTS platforms allow for the rapid screening of tens of thousands of compounds against a biological target. assaygenie.com Developing sensitive and reliable HTS assays for various serine proteases is essential for efficiently screening libraries of this compound derivatives to identify promising hits. nih.govnih.gov

Advanced Analytical Techniques: The structural characterization and purity assessment of novel derivatives require sophisticated analytical methods. Advanced mass spectrometry and liquid chromatography techniques (LC-MS) enable the sensitive and accurate analysis of small molecules in complex mixtures, which is vital for both synthetic chemistry and metabolomics studies. drugtargetreview.comamericanpharmaceuticalreview.comacs.org

Automated Synthesis Platforms: Automation in medicinal chemistry streamlines the synthesis of compound libraries, accelerating the design-make-test-analyze cycle. nih.govoxfordglobal.com Automated platforms can perform parallel synthesis, reaction optimization, and purification, enabling medicinal chemists to generate and test a wider variety of this compound derivatives more quickly. cognit.canih.gov

Q & A

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves (ASTM D6978-05 standard), lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation. In case of skin contact, rinse immediately with water for 15 minutes and consult safety data sheets (SDS) for emergency protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.